molecular formula C10H15ClFNO2 B1457576 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride CAS No. 1864057-97-5

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Cat. No. B1457576
CAS RN: 1864057-97-5
M. Wt: 235.68 g/mol
InChI Key: VHZBAQOYIISVRM-UHFFFAOYSA-N
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Description

“2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 235.68 and its molecular formula is C10H15ClFNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” are not fully detailed in the sources I found. The compound’s molecular weight is 235.68 . More specific properties such as boiling point, melting point, and solubility would require additional experimental data .

Scientific Research Applications

Drug Discovery and Development

This compound can serve as a building block in the synthesis of pharmaceuticals. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the biological activity, stability, and membrane permeability of the resulting compounds . In drug development, it could be used to create more efficacious and selective agents with improved pharmacokinetic properties.

Medicinal Chemistry

In medicinal chemistry, 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride may be utilized to synthesize novel ligands that can bind to specific receptors or enzymes . This can aid in the development of new therapeutic agents, particularly in the realm of central nervous system disorders where such structural motifs are often found in active compounds.

Pharmacology

The introduction of the fluorophenoxy group into molecules has been shown to enhance their activity as serotonin receptor antagonists . This suggests potential applications in creating new treatments for psychiatric disorders such as depression and anxiety.

Biochemistry

In biochemistry, this compound could be used to study protein-ligand interactions . Its ability to be tagged with fluorescent markers makes it a valuable tool for tracking the movement and localization of proteins within cells .

Chemical Synthesis

As a reagent, 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can be employed in various organic synthesis reactions, including coupling reactions and as an intermediate in the preparation of more complex organic molecules .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives could be used as standards or reference materials in chromatography and mass spectrometry, helping to identify and quantify similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZBAQOYIISVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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